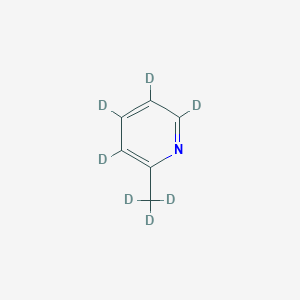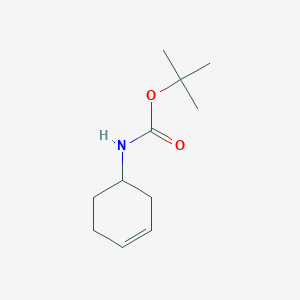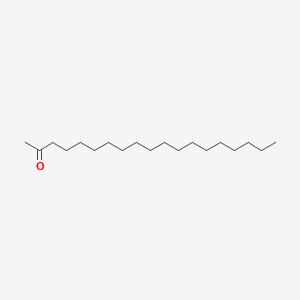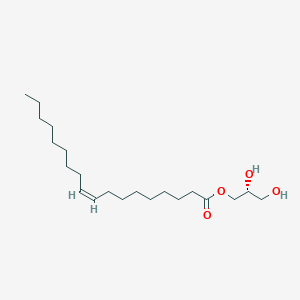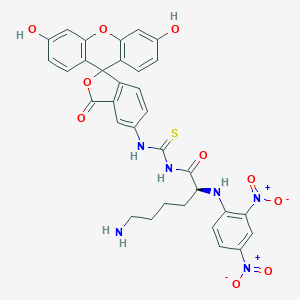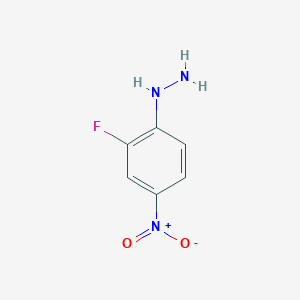
2,2-Dichloropropane
概要
説明
2,2-Dichloropropane is a clear colorless liquid . It is also known by other names such as Dimethyldichloromethane . It has a molecular formula of C3H6Cl2 and a molecular weight of 112.986 . It can be used to determine the occurrence and distribution of volatile organic compounds in conventional and advanced drinking water treatment processes .
Synthesis Analysis
Dehydrohalogenation of 2,2-dichloropropane sorbed in micropores of several model mineral solids has been investigated . More details about its synthesis can be found in the referenced literature .
Molecular Structure Analysis
The 2,2-Dichloropropane molecule contains a total of 10 bonds. There are 4 non-H bonds . The 2D chemical structure image of 2,2-Dichloropropane is also called the skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 2,2-Dichloropropane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
The reaction thermochemistry data for 2,2-Dichloropropane is available in the NIST Chemistry WebBook . Dehydrohalogenation of 2,2-dichloropropane has been studied . More details about its chemical reactions can be found in the referenced literature .
Physical And Chemical Properties Analysis
2,2-Dichloropropane has a melting point of -35 °C and a boiling point of 68-69 °C. It has a density of 1.082 g/mL at 25 °C and a refractive index of n20/D 1.4145 . It is highly flammable .
科学的研究の応用
Thermochemistry Research
2,2-Dichloropropane is used in thermochemistry research. It has specific gas phase and condensed phase thermochemistry data . The heat of formation and heat capacity of 2,2-Dichloropropane are studied in detail .
Organic Building Blocks
2,2-Dichloropropane serves as an organic building block in chemical synthesis . It is used in the preparation of various organic compounds .
Dehydrohalogenation Studies
Dehydrohalogenation of 2,2-Dichloropropane sorbed in micropores of several model mineral solids has been investigated . This research contributes to the understanding of chemical reactions in confined spaces .
Polymorphism Studies
Polymorphism of 2,2-Dichloropropane has been investigated by thermal and X-ray powder diffraction experiments . This helps in understanding the different crystalline forms that a compound can take .
Solvent Applications
Due to its chemical properties, 2,2-Dichloropropane can be used as a solvent in various chemical reactions .
Material Science Research
2,2-Dichloropropane can be used in material science research, particularly in the study of porous materials .
Safety and Hazards
2,2-Dichloropropane is highly flammable and causes serious eye irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
作用機序
Target of Action
It’s known that halogenated aliphatic compounds like 2,2-dichloropropane generally interact with various enzymes and proteins within the body .
Mode of Action
2,2-Dichloropropane, like other halogenated aliphatic compounds, undergoes hydrolytic cleavage of carbon-halogen bonds, leading to the formation of the corresponding primary alcohols, halide ions, and protons . In the presence of KOH, 2,2-Dichloropropane is hydrolyzed to propane-2,2-diol, which loses a molecule of water to form acetone .
Biochemical Pathways
The characteristic pathway for degradation of halogenated aliphatic compounds like 2,2-Dichloropropane in environments with relatively anoxic and/or reducing conditions is reductive dechlorination . This process involves the reduction of a halogenated compound to a less halogenated form, often resulting in the formation of less toxic or more easily degraded compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dichloropropane. For instance, its degradation in groundwater or other environments with relatively anoxic and/or reducing conditions is through reductive dechlorination . Furthermore, atmospheric 2,2-Dichloropropane photo-degrades relatively slowly, suggesting that longer-range transport is possible . Its relatively high water solubility implies that washout by rain is an important process for removal from the atmosphere .
特性
IUPAC Name |
2,2-dichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2/c1-3(2,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOVXNVKXIPWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7030060 | |
| Record name | 2,2-Dichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | 2,2-Dichloropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8122 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2-Dichloropropane | |
CAS RN |
594-20-7 | |
| Record name | 2,2-Dichloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DICHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5V432N6XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2-Dichloropropane?
A1: The molecular formula of 2,2-Dichloropropane is C3H6Cl2 and its molecular weight is 112.99 g/mol. []
Q2: What spectroscopic techniques have been used to study 2,2-Dichloropropane?
A2: Several spectroscopic techniques have been used to study 2,2-Dichloropropane, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the compound's structure, dynamics, and interactions with other molecules. [, , , , , , , ]
Q3: Is there evidence of polymorphism in 2,2-Dichloropropane?
A3: Yes, 2,2-Dichloropropane exhibits polymorphism. Studies have identified two low-temperature ordered phases (III and II), one high-temperature orientationally disordered rhombohedral phase (Ib), and an additional monotropic orientationally disordered phase (Ia). [, , ]
Q4: How does the sorption of 2,2-Dichloropropane onto geosorbents affect its transformation rate?
A4: Sorption of 2,2-Dichloropropane onto geosorbents, particularly in hydrophobic micropores, can significantly inhibit its transformation rate. This is attributed to the limited availability of water within these micropores, which is necessary for hydrolysis. [, , ]
Q5: How does the hydrophobicity of a zeolite affect the sorption and transformation of 2,2-Dichloropropane?
A5: Hydrophobic zeolites, such as CBV-720 and CBV-780, exhibit a much higher sorption capacity for 2,2-Dichloropropane compared to hydrophilic zeolites like CBV-300. This higher sorption in hydrophobic micropores leads to a significant decrease in the transformation rate of 2,2-Dichloropropane. []
Q6: How does the structure of 2,2-Dichloropropane affect its reactivity compared to other dihaloalkanes?
A6: 2,2-Dichloropropane, due to its gem-dichloride structure, exhibits different reactivity compared to other dihaloalkanes. For instance, it shows a slower rate of glutathione (GSH) conjugation compared to α,ω-dihaloalkanes with longer chains. This structural difference also influences its mutagenicity and metabolic pathways. []
Q7: How does the presence of a β-methyl group in 2,2-dichloropropane affect its decomposition compared to other gem-dichlorides?
A7: The β-methyl group in 2,2-Dichloropropane increases the rate of hydrogen chloride elimination from both adjacent carbon atoms compared to other gem-dichlorides. This results in Arrhenius parameters closer to those observed in corresponding monochlorides. []
Q8: What is known about the toxicity of 2,2-Dichloropropane?
A8: 2,2-Dichloropropane has been identified as a potential environmental contaminant and is included on the U.S. Environmental Protection Agency Contaminant Candidate List. Studies have investigated its metabolism and potential mutagenicity. [, ]
Q9: What analytical methods are commonly used for the detection and quantification of 2,2-Dichloropropane?
A9: Gas chromatography coupled with various detectors, such as flame ionization detector (FID) and mass spectrometry (MS), is commonly employed for the analysis of 2,2-Dichloropropane in environmental samples. These methods offer high sensitivity and selectivity for the detection and quantification of this compound. [, , ]
Q10: What is the environmental fate of 2,2-Dichloropropane?
A10: 2,2-Dichloropropane can enter the environment through various sources, including industrial discharges and volatilization from contaminated sites. It can persist in groundwater due to its slow hydrolysis rate, but its degradation can be enhanced by microbial activity. [, ]
Q11: What are the potential environmental impacts of 2,2-Dichloropropane?
A11: The presence of 2,2-Dichloropropane in the environment, particularly in groundwater, raises concerns due to its potential toxicity and persistence. Studies have focused on assessing its ecotoxicological effects and developing strategies to mitigate its negative impacts. [, ]
Q12: Are there alternatives to 2,2-Dichloropropane in its various applications?
A12: The selection of alternatives depends on the specific application. For instance, in industrial processes, alternative solvents with lower toxicity profiles might be considered. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






